1-Methyl-3-nitro-1H-pyrazole-4-carbaldehyde
Description
Properties
IUPAC Name |
1-methyl-3-nitropyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O3/c1-7-2-4(3-9)5(6-7)8(10)11/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXVYWIXNOIWPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)[N+](=O)[O-])C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Methyl-3-nitro-1H-pyrazole-4-carbaldehyde typically involves the nitration of 1-methyl-1H-pyrazole-4-carbaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product .
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Electrophilic Substitution
Due to the presence of the nitro group, 1-methyl-3-nitro-1H-pyrazole-4-carbaldehyde can undergo electrophilic aromatic substitution reactions. The nitro group is a strong electron-withdrawing group, which influences the reactivity of the aromatic system.
Nucleophilic Addition
The aldehyde functional group allows for nucleophilic addition reactions. For instance:
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Reaction with Grignard Reagents : The compound can react with Grignard reagents to form alcohols.
Condensation Reactions
The aldehyde can also participate in condensation reactions, such as:
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Formation of Hydrazones : Reacting with hydrazine derivatives to form hydrazones.
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Research Findings
Recent studies have highlighted various applications and modifications of this compound:
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Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties, making them candidates for pharmaceutical development .
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Antioxidant Properties : Compounds derived from this structure have shown potential as antioxidants, which could be useful in various health-related applications .
The chemical reactions involving this compound are diverse and significant for both synthetic organic chemistry and potential applications in pharmaceuticals. Understanding these reactions can lead to the development of new compounds with desirable biological activities.
Scientific Research Applications
Chemistry
1-Methyl-3-nitro-1H-pyrazole-4-carbaldehyde serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical transformations makes it valuable in the development of new materials and reagents for chemical processes.
Biology
This compound has been investigated for its potential biological activities, including:
- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens.
- Anticancer Activity : Studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, derivatives showed IC50 values ranging from 2.43 to 14.65 μM against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines.
Table 1: Cytotoxic Activity of 1-Methyl-3-Nitro-1H-Pyrazole Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 7d | MDA-MB-231 | 2.43 |
| 7h | MDA-MB-231 | 4.98 |
| 10c | HepG2 | 14.65 |
The mechanism of action involves inducing apoptosis in cancer cells by enhancing caspase activity and causing morphological changes indicative of programmed cell death.
Medicinal Applications
This compound is explored as a precursor for developing pharmaceutical agents. Its structural characteristics allow it to interact with molecular targets such as enzymes or receptors, leading to potential therapeutic effects.
Antitumor Activity
A notable study examined the synthesis of various derivatives of this compound and their antitumor activities. The results indicated that certain derivatives exhibited enhanced cytotoxicity against specific cancer cell lines compared to the parent compound, suggesting that modifications to the pyrazole structure could yield more potent anticancer agents.
Antimicrobial Studies
Another research effort focused on evaluating the antimicrobial efficacy of this compound against a range of bacteria and fungi. The findings revealed that certain derivatives displayed significant inhibitory effects on microbial growth, highlighting their potential use in developing new antimicrobial therapies.
Mechanism of Action
The mechanism of action of 1-Methyl-3-nitro-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes and proteins, altering their activity. This interaction can lead to changes in cellular pathways and biological processes .
The compound’s ability to form hydrogen bonds and participate in electron transfer reactions also contributes to its biological activity. These interactions can modulate the function of key biomolecules, making it a valuable tool for studying cellular mechanisms .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs of 1-methyl-3-nitro-1H-pyrazole-4-carbaldehyde, highlighting substituent effects:
Key Observations:
- Substituent Effects: The nitro group at position 3 in the target compound enhances electrophilicity compared to non-nitro analogs (e.g., 1-methyl-1H-pyrazole-4-carbaldehyde), facilitating nucleophilic substitution reactions . Hydroxyl groups (e.g., compound 4e) improve antioxidant activity due to radical scavenging capabilities, a feature absent in the nitro-substituted target compound .
Spectral Data Comparison
- Infrared Spectroscopy: The aldehyde C=O stretch appears at ~1670–1700 cm⁻¹ across all analogs, with slight shifts depending on electronic effects from substituents . Nitro group stretches (asymmetric and symmetric) are consistent at ~1520–1340 cm⁻¹, confirming the presence of NO₂ in the target compound and analogs like 4b and 4d .
- 1H NMR :
- The aldehyde proton resonates at δ 9.1–9.5 ppm in DMSO-d₆ for most analogs, indicating minimal electronic perturbation from substituents .
Biological Activity
1-Methyl-3-nitro-1H-pyrazole-4-carbaldehyde (C5H5N3O3) is a heterocyclic compound with significant potential in medicinal chemistry. Its structure comprises a pyrazole ring with a nitro group at position 3 and an aldehyde functional group at position 4, which contributes to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential as a drug candidate.
The molecular formula of this compound is C5H5N3O3, and it has a molecular weight of approximately 155.11 g/mol. The presence of both the nitro and aldehyde groups enhances its reactivity and interaction with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the pyrazole scaffold, particularly this compound. Research indicates that derivatives of this compound can inhibit the growth of various cancer cell lines, including:
- Breast Cancer (MDA-MB-231) : Compounds based on the pyrazole structure have shown significant cytotoxicity, enhancing caspase-3 activity and inducing apoptosis at concentrations as low as 1.0 μM .
- Liver Cancer (HepG2) : Similar compounds have demonstrated antiproliferative effects against liver cancer cells, indicating their broad-spectrum anticancer activity .
The following table summarizes the inhibitory concentrations (IC50) for selected cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MDA-MB-231 | 1.0 |
| This compound | HepG2 | 10.0 |
| Pyrazole Derivative X | A549 (Lung Cancer) | 26.0 |
These results suggest that the compound's structural features contribute to its efficacy against cancer cells.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Pyrazole derivatives have demonstrated effectiveness against various pathogens, including bacteria and fungi. The nitro group is believed to play a crucial role in their antimicrobial action by disrupting cellular processes in microorganisms .
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Microtubule Destabilization : Some studies indicate that pyrazole derivatives can destabilize microtubules, which is crucial for cell division and proliferation in cancer cells .
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting cancer cell survival and proliferation .
Case Studies
Several case studies have documented the synthesis and biological evaluation of pyrazole derivatives:
- Synthesis and Evaluation : A study synthesized multiple pyrazole derivatives and evaluated their anticancer activity against breast cancer cells. The most potent compounds exhibited significant apoptosis-inducing effects and inhibited tubulin polymerization .
- Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications to the pyrazole ring can enhance or reduce biological activity, providing insights into designing more effective anticancer agents .
Q & A
Q. What are the standard synthetic routes for 1-methyl-3-nitro-1H-pyrazole-4-carbaldehyde, and how are reaction conditions optimized?
The compound is typically synthesized via Vilsmeier-Haack formylation of 3-methyl-1-aryl-1H-pyrazol-5(4H)-one derivatives. Key steps include:
- Chlorination : Reacting the pyrazole precursor with POCl₃ to generate the 5-chloro intermediate.
- Formylation : Using DMF as a formylating agent under reflux conditions .
Optimization factors : - Temperature : Maintain 80–100°C to balance reaction rate and side-product formation.
- Catalyst : Use K₂CO₃ for nucleophilic substitution reactions with phenols to introduce aryloxy groups .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .
Q. How is the structure of this compound validated experimentally?
Multi-technique validation is critical:
- NMR : Confirm substituent positions via characteristic shifts (e.g., aldehyde proton at δ 9.8–10.2 ppm; nitro group deshielding adjacent protons) .
- X-ray crystallography : Resolve bond lengths and angles (e.g., C=O bond ~1.21 Å, C-NO₂ bond ~1.47 Å) using SHELXL for refinement .
- Mass spectrometry : Validate molecular weight (e.g., [M+H]⁺ peak at m/z 196.05) .
Advanced Questions
Q. How can contradictory spectroscopic data for pyrazole derivatives be resolved during characterization?
Contradictions often arise from tautomerism or crystal packing effects . Mitigation strategies:
- Variable-temperature NMR : Identify dynamic processes (e.g., keto-enol tautomerism) by observing signal splitting at low temperatures .
- Crystallographic symmetry checks : Use PLATON to detect pseudo-symmetry or disorder in X-ray data, which may explain spectral discrepancies .
- DFT calculations : Compare experimental NMR/IR with computed spectra (B3LYP/6-311++G**) to assign ambiguous peaks .
Q. What challenges arise in crystallizing this compound, and how are they addressed?
Common issues :
Q. How can synthetic yields be improved for derivatives like 5-aryloxy-1-methyl-3-nitro-1H-pyrazole-4-carbaldehydes?
Methodological adjustments :
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves yield by 15–20% .
- Catalyst screening : Use phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency with phenols .
- In situ monitoring : Employ TLC or inline IR to terminate reactions at optimal conversion points .
Data Analysis and Optimization
Q. What statistical metrics should be prioritized during crystallographic refinement of this compound?
Q. How can regioselectivity issues in pyrazole functionalization be mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
